methyl 1,3-thiazolidine-4-carboxylate
Overview
Description
methyl 1,3-thiazolidine-4-carboxylate is a heterocyclic organic compound that contains a five-membered ring with sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Methyl thiazolidine-4-carboxylate, also known as methyl 1,3-thiazolidine-4-carboxylate, is a compound that has been studied for its potential biological activities It’s known that thiazolidine derivatives have been explored for their safener activity, which involves protecting plants from herbicide injury . In this context, these compounds have been shown to increase the acetolactate synthase (ALS) activity of maize inhibited by the herbicide chlorimuron-ethyl .
Mode of Action
It’s suggested that these compounds may compete against herbicides to bind with the herbicide target enzyme active site, rendering the herbicide ineffective . This suggests that the compound may act as a competitive inhibitor, preventing the herbicide from binding to its target and thus protecting the plant from injury.
Biochemical Pathways
ALS is an essential enzyme in the biosynthesis of branched-chain amino acids. ALS-inhibiting herbicides prevent the synthesis of isoleucine, leucine, and valine, resulting in subsequent plant death . By increasing the ALS activity, methyl thiazolidine-4-carboxylate may help to counteract the effects of these herbicides.
Pharmacokinetics
It’s known that the design of thiazolidine derivatives has been optimized to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
The result of the action of methyl thiazolidine-4-carboxylate is the protection of plants from herbicide injury . By increasing the ALS activity of maize inhibited by the herbicide chlorimuron-ethyl, these compounds can help to safeguard the plant’s growth and development .
Biochemical Analysis
Biochemical Properties
Methyl thiazolidine-4-carboxylate is believed to interact with various biomolecules, including enzymes and proteins
Cellular Effects
It is known that thiazolidine derivatives can have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Molecular Mechanism
It is known that thiazolidine derivatives can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation, and other effects
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl 1,3-thiazolidine-4-carboxylate can be synthesized through the reaction of 1,2-aminothiols with aldehydes under physiological conditions. This click-type reaction is efficient and stable, producing the thiazolidine product without requiring any catalyst . Another method involves the reaction of N-arylsulfonylaziridine with isothiocyanates in the presence of a Lewis acid, such as boron trifluoride etherate, to yield the thiazolidine derivative .
Industrial Production Methods
Industrial production of methyl thiazolidine-4-carboxylate typically involves optimizing the reaction conditions to improve yield, purity, and selectivity. Techniques such as multicomponent reactions, nano-catalysis, and green chemistry approaches are employed to enhance the efficiency and environmental friendliness of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
methyl 1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the thiazolidine ring .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted thiazolidine derivatives .
Scientific Research Applications
methyl 1,3-thiazolidine-4-carboxylate has a wide range of scientific research applications:
Comparison with Similar Compounds
methyl 1,3-thiazolidine-4-carboxylate is unique among thiazolidine derivatives due to its specific structure and reactivity. Similar compounds include:
Thiazolidine-2,4-dione: Known for its hypoglycemic and anti-inflammatory properties.
Thiazole: Exhibits diverse biological activities, including antimicrobial and antitumor effects.
Thiazolidin-4-one: Used in cancer therapeutics and as a scaffold for drug design.
Properties
IUPAC Name |
methyl 1,3-thiazolidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c1-8-5(7)4-2-9-3-6-4/h4,6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBNAVLHRAPNKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902920 | |
Record name | NoName_3496 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10902920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60667-24-5 | |
Record name | 4-Thiazolidinecarboxylic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60667-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Carbomethoxythiazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060667245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl thiazolidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.674 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | methyl 1,3-thiazolidine-4-carboxylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VLB09VT95 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Q1: What is the mechanism behind the protective effect of Methyl thiazolidine-4-carboxylate (MTCA) against T-2 toxin-induced toxicity?
A1: Research suggests that MTCA, a prodrug of L-cysteine, exerts its protective effect against T-2 toxin by mitigating the toxin-induced depletion of hepatic glutathione. T-2 toxin exposure leads to a significant decrease in hepatic glutathione levels. MTCA administration helps maintain glutathione levels at or above control levels, thereby counteracting the toxin's detrimental effects. This suggests that the depletion of hepatic glutathione might play a critical role in the toxicity of T-2 toxin, and MTCA's ability to maintain glutathione levels contributes to its protective effect.
Q2: Can you describe the synthesis process of Thiazole-4-carboxylic acid from Methyl thiazolidine-4-carboxylate?
A2: The synthesis involves a two-step process:
- Oxidation: Methyl thiazolidine-4-carboxylate is oxidized to Methyl thiazole-4-carboxylate. This reaction utilizes Manganese dioxide (MnO2) as the oxidizing agent. The study achieved an 80.8% yield under optimized conditions, which included a 1:23 molar ratio of Methyl thiazole-4-carboxylate to MnO2, an MnO2 activation temperature of 300°C, and a reaction time of 48 hours at 80°C.
- Hydrolysis: Methyl thiazole-4-carboxylate is then subjected to hydrolysis, leading to the formation of Thiazole-4-carboxylic acid.
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